molecular formula C33H40N12O6 B164625 2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine CAS No. 129932-69-0

2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine

Cat. No. B164625
M. Wt: 700.7 g/mol
InChI Key: YJGWMZNVZGRORZ-CKXMCULTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug delivery systems and cancer therapy. APEC is a modified version of adenosine, a nucleoside that plays a crucial role in various physiological processes in the human body, including energy metabolism and neurotransmission.

Mechanism Of Action

The mechanism of action of APEC involves the binding of the molecule to specific receptors on the surface of cells. APEC binds to the adenosine receptor A3, which is overexpressed in cancer cells. The binding of APEC to the A3 receptor leads to the activation of signaling pathways that induce apoptosis in cancer cells. APEC has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.

Biochemical And Physiological Effects

APEC has been shown to have several biochemical and physiological effects in the body. APEC can increase the levels of intracellular calcium, which is involved in various cellular processes, including muscle contraction and neurotransmitter release. APEC can also increase the levels of cyclic AMP, which is involved in the regulation of various physiological processes, including glucose metabolism and neurotransmission.

Advantages And Limitations For Lab Experiments

APEC has several advantages for lab experiments, including its stability and specificity. APEC is stable under physiological conditions, which allows for its use in drug delivery systems. APEC is also specific in its binding to the A3 receptor, which allows for targeted drug delivery. However, the synthesis of APEC is a complex process that requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for the research on APEC. One potential direction is the development of APEC-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of APEC to improve its yield and purity. Additionally, the study of the biochemical and physiological effects of APEC can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of APEC involves several steps, including the protection of the amine group, the coupling of the carboxylic acid group with the amine group, and the deprotection of the amine group. The final product is obtained through a series of chromatographic purification processes. The synthesis of APEC is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

APEC has been extensively studied for its potential applications in drug delivery systems and cancer therapy. APEC can be used as a carrier molecule to deliver drugs to specific cells or tissues in the body. The modification of adenosine with APEC allows for increased stability and specificity of the drug delivery system. APEC has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

129932-69-0

Product Name

2-(4-(2-(2-((4-Azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine

Molecular Formula

C33H40N12O6

Molecular Weight

700.7 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-azidophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C33H40N12O6/c1-2-36-31(50)28-26(48)27(49)32(51-28)45-18-40-25-29(34)41-33(42-30(25)45)39-14-13-20-5-3-19(4-6-20)9-12-23(46)37-15-16-38-24(47)17-21-7-10-22(11-8-21)43-44-35/h3-8,10-11,18,26-28,32,48-49H,2,9,12-17H2,1H3,(H,36,50)(H,37,46)(H,38,47)(H3,34,39,41,42)/t26-,27+,28-,32+/m0/s1

InChI Key

YJGWMZNVZGRORZ-CKXMCULTSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N=[N+]=[N-])N)O)O

Other CAS RN

129932-69-0

synonyms

125I-azido-PAPA-APEC
2-(4-(2-(2-((4-azidophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.